molecular formula C24H26O8 B1261356 berkeleyacetal C

berkeleyacetal C

Cat. No. B1261356
M. Wt: 442.5 g/mol
InChI Key: PCBBMDQLBUYDDZ-MBEBNAQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

berkeleyacetal C is a natural product found in Penicillium with data available.

Scientific Research Applications

Synthesis and Structural Complexity

Berkeleyacetals, including Berkeleyacetal C, are known for their complex natural structures, presenting significant challenges in synthesis. A study highlighted an efficient strategy to construct the tetracyclic core system of berkeleyacetal, utilizing cycloadditions and Achmatowicz rearrangement (Márquez-Cadena, Zhang, & Tong, 2021).

Anti-Inflammatory Activity

Berkeleyacetal C demonstrates potent anti-inflammatory effects. It has been found to inhibit NO production and iNOS protein induction in cells stimulated by peptidoglycan or lipopolysaccharide. Additionally, it suppresses nuclear translocation of NF-κB and MyD88-dependent signaling molecules, crucial in inflammatory responses. Notably, it inhibits interleukin-1 receptor-associated kinase-4 (IRAK-4) activity, providing insights into its mechanism of action (Etoh et al., 2013).

Isolation from Extremophilic Microorganisms

Berkeleyacetal C has been isolated from extremophilic microorganisms found in unique environments like acid mine waste lakes. This highlights the potential of extreme environments as sources for novel bioactive compounds (Stierle et al., 2007).

Potential in Treating Inflammatory Disorders

Further research suggests Berkeleyacetal C significantly inhibits key pro-inflammatory factors and chemokines. It also demonstrates the ability to inhibit activation of neutrophils and reactive oxygen species production, highlighting its potential as a therapeutic agent for inflammatory disorders (Li et al., 2017).

Biosynthetic Gene Cluster Activation

Studies on fungal genomes revealed unconventional meroterpenoid biosynthetic gene clusters. Activating these clusters, as done in Neosartorya glabra, leads to the production of new berkeleyacetal congeners, opening new avenues in natural product discovery (Tao et al., 2018).

Configuration Revision in Related Compounds

Recent research has led to configuration revisions in seco and nor-seco isodhilarane-type meroterpenoids, including berkeleyacetal C. This is pivotal in understanding their structural and functional aspects, contributing to the accurate characterization of these compounds (Wu et al., 2022).

properties

Product Name

berkeleyacetal C

Molecular Formula

C24H26O8

Molecular Weight

442.5 g/mol

IUPAC Name

(1R,2S,11R,12R,14R,17R,19S,21S)-2,6,6,14,19-pentamethylspiro[7,16,18-trioxapentacyclo[12.6.1.02,12.05,10.017,21]henicosa-4,9-diene-11,2'-oxirane]-3,8,15,20-tetrone

InChI

InChI=1S/C24H26O8/c1-10-18(27)16-17-19(30-10)31-20(28)22(17,4)8-13-23(16,5)14(25)6-11-12(24(13)9-29-24)7-15(26)32-21(11,2)3/h6-7,10,13,16-17,19H,8-9H2,1-5H3/t10-,13+,16-,17+,19+,22+,23+,24-/m0/s1

InChI Key

PCBBMDQLBUYDDZ-MBEBNAQTSA-N

Isomeric SMILES

C[C@H]1C(=O)[C@@H]2[C@@H]3[C@H](O1)OC(=O)[C@@]3(C[C@@H]4[C@@]2(C(=O)C=C5C(=CC(=O)OC5(C)C)[C@@]46CO6)C)C

Canonical SMILES

CC1C(=O)C2C3C(O1)OC(=O)C3(CC4C2(C(=O)C=C5C(=CC(=O)OC5(C)C)C46CO6)C)C

synonyms

berkeleyacetal C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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